2,2-Dimethylbutan-1-ol

描述

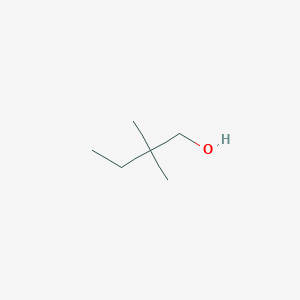

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,2-dimethylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O/c1-4-6(2,3)5-7/h7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRMVWAKMXZNZIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00152139 | |

| Record name | 2,2-Dimethylbutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [ChemSampCo MSDS] | |

| Record name | 2,2-Dimethyl-1-butanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10476 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

2.78 [mmHg] | |

| Record name | 2,2-Dimethyl-1-butanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10476 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1185-33-7 | |

| Record name | 2,2-Dimethyl-1-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethylbutanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001185337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dimethylbutanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35406 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-Dimethylbutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethylbutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.347 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-DIMETHYLBUTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P63ZRN924Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 2,2-Dimethylbutan-1-ol via Grignard Reaction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,2-dimethylbutan-1-ol, a primary alcohol, utilizing the Grignard reaction. This classic and versatile carbon-carbon bond-forming reaction is a cornerstone of organic synthesis, allowing for the straightforward preparation of a wide range of alcohols. This document outlines the core principles, detailed experimental protocols, and expected outcomes for this specific synthesis.

Introduction and Reaction Principle

The Grignard reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound. For the synthesis of a primary alcohol such as this compound, the Grignard reagent must react with formaldehyde (B43269), the simplest aldehyde. The overall transformation can be conceptually divided into two key stages:

-

Formation of the Grignard Reagent: The synthesis begins with the preparation of the Grignard reagent, in this case, tert-butylmagnesium chloride. This is achieved by reacting tert-butyl chloride with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (B95107) (THF). The magnesium inserts into the carbon-halogen bond, creating the highly reactive organometallic species.

-

Reaction with Formaldehyde and Hydrolysis: The prepared tert-butylmagnesium chloride is then reacted with formaldehyde. The nucleophilic tert-butyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of formaldehyde. This results in the formation of a magnesium alkoxide intermediate. Subsequent acidic workup (hydrolysis) protonates the alkoxide to yield the final product, this compound.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound via the Grignard reaction. It is adapted from established procedures for the synthesis of structurally similar primary alcohols.

2.1. Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (moles) | Quantity (grams) | Volume | Notes |

| Magnesium Turnings | 24.31 | 0.55 | 13.4 | - | Activated, dry |

| tert-Butyl Chloride | 92.57 | 0.50 | 46.3 | 54.8 mL | Anhydrous |

| Anhydrous Diethyl Ether | 74.12 | - | - | 300 mL | Reaction Solvent |

| Iodine | 253.81 | - | 1 crystal | - | Initiator |

| Paraformaldehyde | 30.03 | 0.55 | 16.5 | - | Dried |

| Saturated Aqueous NH₄Cl | - | - | - | 200 mL | For workup |

| Diethyl Ether | 74.12 | - | - | 150 mL | For extraction |

| Anhydrous MgSO₄ | 120.37 | - | - | ~20 g | Drying agent |

2.2. Equipment

-

500 mL three-necked round-bottom flask

-

Reflux condenser

-

Pressure-equalizing dropping funnel

-

Mechanical stirrer

-

Heating mantle

-

Inert gas (Nitrogen or Argon) supply

-

Apparatus for depolymerization of paraformaldehyde

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

2.3. Procedure

Step 1: Preparation of tert-Butylmagnesium Chloride

-

All glassware must be thoroughly dried in an oven at 120°C overnight and assembled hot under a stream of dry nitrogen to exclude atmospheric moisture.

-

Place the magnesium turnings (13.4 g, 0.55 mol) and a single crystal of iodine in the 500 mL three-necked flask.

-

Assemble the flask with the reflux condenser (fitted with a drying tube or connected to the inert gas line), the dropping funnel, and the mechanical stirrer.

-

Add 50 mL of anhydrous diethyl ether to the flask to cover the magnesium turnings.

-

Prepare a solution of tert-butyl chloride (46.3 g, 0.50 mol) in 150 mL of anhydrous diethyl ether and charge it into the dropping funnel.

-

Add a small portion (~5-10 mL) of the tert-butyl chloride solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming may be necessary to start the reaction.

-

Once the reaction has initiated, add the remaining tert-butyl chloride solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic and may require occasional cooling with a water bath to control the rate.

-

After the addition is complete, continue to stir the mixture and reflux gently for an additional 30-60 minutes to ensure complete reaction of the magnesium. The resulting gray-black solution is the tert-butylmagnesium chloride Grignard reagent.

Step 2: Reaction with Formaldehyde

-

Cool the Grignard reagent solution to 0-5°C using an ice bath.

-

Dry gaseous formaldehyde is required for this reaction. This is typically generated by heating dry paraformaldehyde in a separate apparatus and passing the resulting gas through a drying tube (e.g., filled with CaCl₂) before introducing it below the surface of the stirred Grignard solution via a gas inlet tube.

-

Introduce the dry formaldehyde gas at a rate that maintains the reaction temperature below 20°C. The reaction is exothermic.

-

Continue the addition of formaldehyde until a slight excess has been added (typically monitored by a change in the rate of gas uptake).

-

After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours.

Step 3: Workup and Purification

-

Cool the reaction mixture in an ice bath.

-

Slowly and cautiously pour the reaction mixture into a beaker containing 200 mL of a cold, saturated aqueous solution of ammonium (B1175870) chloride with vigorous stirring. This will quench the reaction and dissolve the magnesium salts.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with two 75 mL portions of diethyl ether.

-

Combine all the organic layers and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the diethyl ether using a rotary evaporator.

-

The crude this compound can be purified by fractional distillation under atmospheric pressure. Collect the fraction boiling at approximately 136-138°C.

2.4. Expected Yield

The typical yield for this type of Grignard reaction, after purification, is in the range of 60-75%.

Reaction Pathway and Workflow

3.1. Reaction Signaling Pathway

Caption: Reaction pathway for the synthesis of this compound.

3.2. Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

4.1. Physical Properties

| Property | Value |

| Molecular Formula | C₆H₁₄O |

| Molar Mass | 102.17 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 136.5 °C at 760 mmHg |

| Density | 0.816 g/cm³ at 20°C |

| Refractive Index | 1.4188 at 20°C |

4.2. Spectroscopic Data

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 3.35 (s, 2H, -CH₂OH)

-

δ 1.40 (q, J = 7.5 Hz, 2H, -CH₂CH₃)

-

δ 0.88 (s, 6H, -C(CH₃)₂)

-

δ 0.85 (t, J = 7.5 Hz, 3H, -CH₂CH₃)

-

A broad singlet corresponding to the hydroxyl proton (-OH) is also expected, with its chemical shift being concentration-dependent.

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ 70.0 (-CH₂OH)

-

δ 36.5 (-C(CH₃)₂)

-

δ 26.0 (-CH₂CH₃)

-

δ 24.5 (-C(CH₃)₂)

-

δ 8.5 (-CH₂CH₃)

-

-

Mass Spectrometry (EI):

-

Major fragments (m/z): 83, 71, 57 (base peak), 43, 29. The molecular ion peak (M⁺) at m/z = 102 may be weak or absent.

-

Safety Considerations

-

Grignard reagents are highly reactive, pyrophoric, and react violently with water and protic solvents. All reactions must be conducted under a dry, inert atmosphere.

-

Diethyl ether is extremely flammable and volatile. Ensure the reaction is carried out in a well-ventilated fume hood, away from any sources of ignition.

-

Formaldehyde is a toxic and carcinogenic gas. Handle paraformaldehyde and generate formaldehyde gas in a well-ventilated fume hood.

-

The quenching of the Grignard reaction is highly exothermic. Perform the addition to the aqueous solution slowly and with efficient cooling and stirring.

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

This guide provides a robust framework for the successful synthesis and characterization of this compound. Adherence to the detailed protocols and safety precautions is essential for a safe and efficient outcome.

A Comprehensive Technical Guide to the Physical and Thermodynamic Properties of 2,2-Dimethylbutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylbutan-1-ol, also known as neohexanol, is a branched-chain primary alcohol with significant applications in organic synthesis and as a solvent.[1][2] Its unique sterically hindered structure, featuring a neopentyl-type architecture, imparts distinct physicochemical properties that are of considerable interest in various fields, including the development of sterically demanding ligands, polymers, and complex organic molecules.[2] This technical guide provides an in-depth overview of the physical and thermodynamic properties of this compound, complete with experimental protocols and data presented for clarity and comparative analysis.

Core Physical and Chemical Properties

This compound is a colorless liquid at room temperature with a mild, camphor-like odor.[3] It is classified as a primary alcohol, as the hydroxyl group is attached to a carbon atom that is bonded to only one other carbon atom.[4] This structural feature is crucial in determining its reactivity and physical behavior.[5]

General and Physical Properties

A summary of the key physical and identifying properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C6H14O | [1][3][6] |

| Molecular Weight | 102.17 g/mol | [3][7] |

| IUPAC Name | This compound | [3][7] |

| CAS Number | 1185-33-7 | [3] |

| Appearance | Colorless liquid | [3][6] |

| Odor | Mild, camphor-like | [3] |

| Density | 0.8122 - 0.8283 g/cm³ | [1][3][6][8] |

| Boiling Point | 136.5 - 142.0 °C | [1][3][6][8] |

| Melting Point | -15 to -70 °C | [3][6] |

| Flash Point | 37.4 °C | [1][8] |

| Refractive Index | 1.4188 - 1.575 | [1][8][9] |

| Vapor Pressure | 0.00814 - 2.78 mmHg at 25°C | [1][7][8][10] |

Solubility Profile

The solubility of an alcohol is governed by the balance between its polar hydroxyl group and its nonpolar hydrocarbon chain.[3] this compound exhibits moderate solubility in water due to the hydrogen bonding capabilities of its hydroxyl group.[3] However, the bulky hydrocarbon portion of the molecule limits its overall aqueous solubility compared to smaller alcohols.[3] Conversely, it is highly soluble in organic solvents such as ether, acetone, and chloroform.[3]

| Solvent | Solubility | Source(s) |

| Water | 7.543 - 8 g/L at 25°C | [6][8] |

| Ethanol | Soluble | [6] |

| Diethyl Ether | Soluble | [6] |

| Acetone | Excellent | [3] |

| Chloroform | Excellent | [3] |

Thermodynamic Properties

The thermodynamic properties of this compound are crucial for understanding its behavior in chemical reactions and for process design.

| Property | Value | Source(s) |

| Molar Mass | 102.1740 g/mol | [3] |

| pKa | 15.20 ± 0.10 (Predicted) | [8] |

| LogP | 1.41490 | [1][8] |

| Enthalpy of Vaporization (ΔvapH) | Not explicitly found, but related data is available. | [11] |

| Enthalpy of Combustion (ΔHθcomb) | Data for isomers suggest it would be in a similar range to other C6H14O alcohols. | [12] |

Experimental Protocols

The determination of the physical and thermodynamic properties of alcohols like this compound involves a range of established experimental techniques.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common laboratory method for determining the boiling point involves distillation. The sample is heated in a distillation apparatus, and the temperature at which the liquid actively boils and condenses is recorded as the boiling point. For precise measurements, the atmospheric pressure must be recorded and the boiling point corrected to standard pressure if necessary.

Measurement of Density

Density, the mass per unit volume, can be determined using a pycnometer or a digital density meter. The pycnometer is a flask with a precisely known volume. It is weighed empty, then filled with the sample liquid and weighed again. The density is calculated by dividing the mass of the liquid by the volume of the pycnometer. Digital density meters provide a more rapid and often more accurate measurement based on the oscillation frequency of a U-shaped tube filled with the sample.[13]

Determination of Solubility

The solubility of this compound in water can be determined by the shake-flask method. A known amount of the alcohol is added to a known volume of water in a sealed container. The mixture is agitated at a constant temperature for a prolonged period to ensure equilibrium is reached. The concentration of the alcohol in the aqueous phase is then measured, typically using gas chromatography or another suitable analytical technique.[14]

Measurement of Refractive Index

The refractive index, a measure of how much light bends when passing through a substance, is determined using a refractometer. A few drops of the liquid sample are placed on the prism of the refractometer, and the instrument measures the critical angle of refraction. This value is then converted to the refractive index.

Determination of Flash Point

The flash point is the lowest temperature at which the vapors of a volatile material will ignite when given an ignition source. It is commonly measured using a closed-cup or open-cup apparatus. In a closed-cup method, the sample is heated in a sealed container, and an ignition source is periodically introduced to the vapor space. The temperature at which a flash is observed is recorded as the flash point.

Visualizations

Logical Relationship of Alcohol Classification

The properties and reactivity of an alcohol are heavily influenced by its classification as primary, secondary, or tertiary.[4][5] This classification is based on the number of carbon atoms attached to the carbon atom bearing the hydroxyl group.[4]

Caption: Classification of alcohols and the position of this compound.

Experimental Workflow for Property Determination

The general workflow for characterizing a chemical substance like this compound involves a series of experimental determinations.

Caption: General experimental workflow for characterizing this compound.

Conclusion

This compound is a valuable compound with a well-characterized set of physical and thermodynamic properties. Its branched structure leads to a unique combination of solubility and steric hindrance, making it a subject of interest for both fundamental research and practical applications in the chemical and pharmaceutical industries. The data and protocols presented in this guide offer a comprehensive resource for professionals working with this versatile alcohol.

References

- 1. This compound|1185-33-7 - MOLBASE Encyclopedia [m.molbase.com]

- 2. This compound | High-Purity Reagent | RUO [benchchem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Video: Identifying Alcohols - Concept [jove.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 2,2-Dimethyl-1-butanol - Wikipedia [en.wikipedia.org]

- 7. 2,2-Dimethylbutanol | C6H14O | CID 14454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. lookchem.com [lookchem.com]

- 9. 2,2-dimethyl-1-butanol [stenutz.eu]

- 10. 2,2-Dimethyl-1-butanol - Hazardous Agents | Haz-Map [haz-map.com]

- 11. 1-Butanol, 2,2-dimethyl- [webbook.nist.gov]

- 12. Enthalpy of combustion of alcohols isomeric ethers data trend graph explaining trend pattern determining delta H combustion comparison of alcohols with ethers equations calculations advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 13. emerald.com [emerald.com]

- 14. scribd.com [scribd.com]

An In-depth Technical Guide to the 1H NMR Spectrum of 2,2-Dimethylbutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2,2-Dimethylbutan-1-ol. The document details the expected spectral parameters, a standard experimental protocol for data acquisition, and visual representations of the molecular structure and its corresponding spectral features. This information is crucial for the structural elucidation and purity assessment of this compound in research and development settings.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit four distinct signals, corresponding to the four unique proton environments in the molecule. The chemical shifts (δ) are influenced by the electron-donating or -withdrawing nature of adjacent functional groups, while the splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons.

Table 1: Predicted ¹H NMR Data for this compound

| Signal Assignment | Chemical Shift (δ, ppm) (Predicted) | Integration | Multiplicity | Coupling Constant (J, Hz) (Predicted) |

| -CH₃ (t-butyl) | ~0.90 | 9H | Singlet (s) | N/A |

| -CH₂- (ethyl) | ~1.35 | 2H | Quartet (q) | ~7.5 |

| -CH₃ (ethyl) | ~0.85 | 3H | Triplet (t) | ~7.5 |

| -CH₂OH | ~3.30 | 2H | Singlet (s) | N/A |

| -OH | Variable | 1H | Singlet (s, broad) | N/A |

Note: The chemical shift of the hydroxyl (-OH) proton is highly variable and depends on factors such as solvent, concentration, and temperature. It often appears as a broad singlet and may exchange with deuterium (B1214612) in the presence of D₂O.

Structural and Spectral Correlation

The chemical structure of this compound dictates the appearance of its ¹H NMR spectrum. The following diagram illustrates the different proton environments and their expected signaling in the spectrum.

Caption: Correlation of proton environments in this compound with their predicted ¹H NMR signals.

Experimental Protocol

The following provides a detailed methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), to the vial. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.

-

Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), can be added. Modern NMR instruments can often use the residual solvent peak as a reference.

NMR Data Acquisition

-

Instrument Setup: The ¹H NMR spectrum should be acquired on a spectrometer with a field strength of 300 MHz or higher for optimal resolution.

-

Locking and Shimming: The instrument's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp, well-resolved peaks.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Number of Scans: 8 to 16 scans are generally adequate for a sample of this concentration.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended to allow for full relaxation of the protons.

-

Spectral Width: A spectral width of approximately 12-15 ppm is appropriate to cover the expected chemical shift range.

-

-

D₂O Exchange (Optional): To confirm the assignment of the hydroxyl proton, a "D₂O shake" experiment can be performed. A drop of deuterium oxide (D₂O) is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The hydroxyl proton will exchange with deuterium, causing its signal to disappear from the spectrum.

Data Processing

-

Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

-

Phasing: The spectrum is phased to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Integration: The area under each peak is integrated to determine the relative ratio of protons in each environment.

-

Referencing: The chemical shift axis is referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

Logical Workflow for Spectral Analysis

The process of analyzing the ¹H NMR spectrum of this compound follows a logical progression from sample preparation to final structural confirmation.

Caption: A stepwise workflow for the ¹H NMR analysis of this compound.

This comprehensive guide provides the necessary theoretical and practical information for researchers, scientists, and drug development professionals to accurately acquire and interpret the ¹H NMR spectrum of this compound. Adherence to the detailed experimental protocol will ensure the generation of high-quality data, facilitating confident structural verification and purity assessment.

An In-Depth Technical Guide to the 13C NMR Spectral Analysis of 2,2-Dimethylbutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 2,2-Dimethylbutan-1-ol. It includes a detailed breakdown of the chemical shifts, peak assignments, and the experimental protocols necessary for acquiring a high-quality spectrum. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis.

Introduction to 13C NMR Spectroscopy of Alcohols

Carbon-13 NMR spectroscopy is a powerful analytical technique used to determine the carbon framework of an organic molecule. For alcohols, such as this compound, 13C NMR provides crucial information about the number of non-equivalent carbon atoms, their hybridization state, and their local electronic environment. The chemical shift of a carbon atom is influenced by the electronegativity of neighboring atoms, with carbons bonded to hydroxyl groups typically appearing at a downfield position (higher ppm) compared to simple alkyl carbons.

Predicted 13C NMR Spectral Data for this compound

Due to the absence of a publicly available, experimentally verified 13C NMR spectrum with complete peak assignments for this compound, a predicted spectrum is presented below. This data is generated based on established computational models and provides a reliable estimation of the expected chemical shifts.

The structure of this compound, also known as neohexanol, is characterized by a quaternary carbon, a primary alcohol, and several methyl and methylene (B1212753) groups. This unique structure results in five distinct carbon environments, which are expected to produce five signals in the 13C NMR spectrum.

Table 1: Predicted 13C NMR Chemical Shifts and Assignments for this compound

| Carbon Atom | IUPAC Name Position | Multiplicity (Proton-Decoupled) | Predicted Chemical Shift (ppm) |

| C1 | -CH2OH | Triplet (from DEPT-135) | ~70-75 |

| C2 | -C(CH3)2- | Singlet | ~35-40 |

| C3 | -CH2CH3 | Triplet (from DEPT-135) | ~30-35 |

| C4 | -CH2CH3 | Quartet (from DEPT-135) | ~8-12 |

| C5, C6 | -C(CH3 )2- | Quartet (from DEPT-135) | ~24-28 |

Note: These are predicted values and may vary slightly from experimental results.

Structural Assignment and Signal Correlation

The assignment of each signal to a specific carbon atom in the this compound molecule can be logically deduced and visualized. The following diagram illustrates the relationship between the carbon atoms in the structure and their corresponding predicted 13C NMR chemical shifts.

Experimental Protocol for 13C NMR Spectroscopy

To obtain a high-quality 13C NMR spectrum of this compound, the following experimental protocol is recommended.

Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurity signals.

-

Solvent Selection: Use a deuterated solvent, typically chloroform-d (B32938) (CDCl3), for its excellent solubilizing properties and well-characterized solvent peak. Other deuterated solvents such as acetone-d6 (B32918) or methanol-d4 (B120146) can also be used depending on the experimental requirements.

-

Concentration: Prepare a solution of approximately 50-100 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.

NMR Instrument Parameters

The following parameters are suggested for a standard 13C NMR experiment on a 400 MHz or higher field NMR spectrometer:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).

-

Spectral Width: A spectral width of approximately 200-250 ppm is sufficient to cover the expected range of chemical shifts for aliphatic alcohols.

-

Acquisition Time: An acquisition time of 1-2 seconds is typically adequate.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is especially important for quaternary carbons.

-

Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

DEPT Experiments

To aid in the assignment of the carbon signals, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are highly recommended.

-

DEPT-90: This experiment will only show signals for CH (methine) carbons. For this compound, no signals are expected in the DEPT-90 spectrum as it does not contain any methine carbons.

-

DEPT-135: This experiment will show positive signals for CH3 (methyl) and CH (methine) carbons, and negative signals for CH2 (methylene) carbons. Quaternary carbons will be absent. This is particularly useful for distinguishing between the CH2 and CH3 groups in this compound.

The following diagram outlines the general workflow for acquiring and analyzing the 13C NMR data for this compound.

Conclusion

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2,2-Dimethylbutan-1-ol

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2,2-dimethylbutan-1-ol. The information is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for molecular identification and structural elucidation. This document outlines the primary fragmentation pathways, presents quantitative mass spectral data, and includes a representative experimental protocol.

Introduction

This compound (C₆H₁₄O) is a primary alcohol with a molecular weight of 102.17 g/mol .[1][2] Its structure is characterized by a neopentyl-like carbon skeleton with a primary hydroxyl group. The fragmentation behavior of this molecule under electron ionization is governed by established principles for aliphatic alcohols, primarily involving α-cleavage and dehydration reactions.[3][4] Due to the high stability of the resulting carbocations, the molecular ion peak for alcohols is often weak or absent.[5][6]

Primary Fragmentation Pathways

The mass spectrum of this compound is characterized by several key fragmentation processes. The molecular ion ([M]⁺˙) is typically of very low abundance or not observed at all. The major fragmentation routes include:

-

α-Cleavage: This is a characteristic fragmentation for alcohols, involving the cleavage of the C-C bond adjacent to the oxygen-bearing carbon.[3][4] For this compound, this results in the loss of a pentyl radical to form the resonance-stabilized oxonium ion [CH₂OH]⁺ at m/z 31. This is a prominent peak for primary alcohols.[5]

-

Loss of an Ethyl Radical: Cleavage of the C2-C3 bond results in the loss of an ethyl radical (•CH₂CH₃), leading to the formation of a fragment at m/z 73.

-

Formation of the tert-Butyl Cation: A significant fragmentation pathway involves the cleavage of the C1-C2 bond, leading to the formation of the highly stable tert-butyl cation at m/z 57. This often represents the base peak in the spectrum.

-

Dehydration: The elimination of a water molecule (H₂O) from the molecular ion can occur, resulting in a fragment at m/z 84 ([M-18]⁺˙).[3][5] This fragment may undergo further fragmentation.

-

Loss of a Methyl Radical: The loss of a methyl radical (•CH₃) from the molecular ion leads to a fragment at m/z 87.

The relationships between these key fragmentation pathways are illustrated in the diagram below.

References

- 1. 2,2-Dimethylbutanol | C6H14O | CID 14454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Butanol, 2,2-dimethyl- [webbook.nist.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 5. whitman.edu [whitman.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 2,2-Dimethylbutan-1-ol

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 2,2-Dimethylbutan-1-ol, tailored for researchers, scientists, and professionals in drug development. It covers the characteristic IR absorption bands, a detailed experimental protocol for sample analysis, and logical diagrams to illustrate the spectroscopic workflow and data interpretation.

Introduction to the Infrared Spectroscopy of Alcohols

Infrared (IR) spectroscopy is a powerful analytical technique that identifies functional groups in a molecule by measuring the absorption of infrared radiation at different frequencies. For alcohols such as this compound, IR spectroscopy is particularly useful for identifying the hydroxyl (-OH) and carbon-oxygen (C-O) bonds, which have characteristic absorption bands. The position, shape, and intensity of these bands provide valuable information about the molecular structure.

This compound is a primary alcohol. Its structure includes a hydroxyl group attached to a carbon that is bonded to one other carbon atom. This structural feature influences the position of its characteristic C-O stretching vibration.

Predicted Infrared Absorption Data for this compound

The following table summarizes the expected major infrared absorption bands for this compound based on its structure and typical values for primary alcohols. The exact positions of the peaks can vary slightly depending on the sample preparation and instrument conditions.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity | Characteristics |

| ~3300-3500 | O-H | Stretching (H-bonded) | Strong | Very Broad |

| ~2960 | C-H | Asymmetric Stretching (in CH₃) | Strong | Sharp |

| ~2870 | C-H | Symmetric Stretching (in CH₃ & CH₂) | Strong | Sharp |

| ~1470 | C-H | Bending (in CH₂) | Medium | Sharp |

| ~1370 | C-H | Bending (in CH₃) | Medium | Sharp |

| ~1050 | C-O | Stretching | Strong | Sharp |

Note: This data is representative of a primary alcohol with the carbon skeleton of this compound. The broadness of the O-H stretch is a hallmark of hydrogen bonding between alcohol molecules in the liquid state.[1][2][3] The C-O stretching frequency for primary alcohols typically appears around 1050 cm⁻¹.[4]

Experimental Protocol for Acquiring the IR Spectrum of this compound

This section details the methodology for obtaining a high-quality FT-IR spectrum of a neat liquid sample of this compound.

3.1. Materials and Equipment

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

This compound (liquid)

-

Salt plates (e.g., NaCl or KBr), polished and stored in a desiccator

-

Pipette or dropper

-

Kimwipes or other lint-free tissues

-

Volatile solvent for cleaning (e.g., isopropanol (B130326) or acetone)

-

Sample holder for the FT-IR spectrometer

3.2. Sample Preparation (Neat Liquid Film Method)

-

Plate Handling: Handle the salt plates by their edges to avoid transferring moisture and oils from your fingers, which can interfere with the spectrum and damage the plates.

-

Sample Application: Place one to two drops of this compound onto the center of one of the salt plates.[5]

-

Creating the Film: Gently place the second salt plate on top of the first, allowing the liquid to spread and form a thin, uniform film between the plates.[6] Avoid applying excessive pressure, which could crack the plates.[5]

-

Assembly: Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.

3.3. Data Acquisition

-

Background Spectrum: Before running the sample, a background spectrum must be collected. This is done with an empty sample compartment to measure the absorbance of the air (CO₂ and H₂O vapor) and the instrument itself. This background will be automatically subtracted from the sample spectrum.[7]

-

Instrument Parameters: Set the appropriate parameters for the measurement. A typical range for organic compounds is 4000 to 400 cm⁻¹.[7] A resolution of 4 cm⁻¹ and an accumulation of 16 to 32 scans is generally sufficient to obtain a good signal-to-noise ratio.

-

Sample Spectrum: Place the sample holder with the prepared this compound sample into the spectrometer's sample compartment.

-

Data Collection: Initiate the scan to acquire the infrared spectrum of the sample.

3.4. Post-Measurement

-

Cleaning: After the measurement is complete, carefully disassemble the salt plates. Clean them thoroughly with a volatile solvent like isopropanol and a soft, lint-free tissue.[6]

-

Storage: Return the clean, dry salt plates to a desiccator to protect them from atmospheric moisture.

-

Data Analysis: The resulting spectrum should be processed to identify the key absorption bands. This involves peak picking and comparing the observed frequencies with known correlation charts for functional groups.

Visualizations

4.1. Experimental Workflow for IR Spectroscopy

The following diagram illustrates the general workflow for obtaining an IR spectrum of a liquid sample.

Caption: A flowchart of the experimental workflow for IR spectroscopy.

4.2. Logical Relationships in the IR Spectrum of this compound

This diagram shows the logical correlation between the functional groups present in this compound and their characteristic absorption regions in the IR spectrum.

Caption: Correlation of functional groups to IR absorption regions.

References

- 1. uanlch.vscht.cz [uanlch.vscht.cz]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]

- 4. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. drawellanalytical.com [drawellanalytical.com]

Chemical structure and IUPAC name of 2,2-Dimethylbutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2-dimethylbutan-1-ol, a significant primary alcohol with a unique sterically hindered structure. This document covers its fundamental chemical properties, synthesis, reactivity, and applications, with a focus on providing actionable information for professionals in chemical research and development.

Chemical Structure and Nomenclature

This compound is a branched-chain alcohol. Its structure consists of a four-carbon butane (B89635) chain with two methyl groups attached to the second carbon atom (a quaternary carbon) and a primary alcohol functional group (-OH) at the end of the chain. This neopentyl-type architecture imparts significant steric hindrance, which influences its physical properties and chemical reactivity.[1]

The internationally recognized IUPAC name for this compound is This compound .[2][3] It is also known by other names such as 2,2-dimethyl-1-butanol and tert-amylcarbinol.[3][4]

Key Structural Identifiers:

-

Molecular Formula: C₆H₁₄O[2]

-

CAS Number: 1185-33-7[2]

-

SMILES: CCC(C)(C)CO[2]

-

InChI Key: XRMVWAKMXZNZIL-UHFFFAOYSA-N[2]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its application as a solvent and a reagent in various chemical processes.

| Property | Value | Reference(s) |

| Molecular Weight | 102.17 g/mol | [2] |

| Appearance | Colorless liquid | [3] |

| Density | 0.816 - 0.8283 g/cm³ | [3][5] |

| Boiling Point | 135.85 - 136.5 °C at 760 mmHg | [4][5] |

| Melting Point | -15 °C | [3] |

| Flash Point | 37.4 °C | [5] |

| Water Solubility | 7.543 - 8 g/L at 25 °C | [3][4] |

| Vapor Pressure | 2.78 mmHg | [2][3] |

| Refractive Index | 1.4188 | [4] |

| pKa | 15.20 ± 0.10 (Predicted) | [4] |

Due to the presence of a hydroxyl group, this compound can act as a hydrogen bond donor, leading to moderate solubility in water.[6] However, its bulky hydrocarbon chain gives it significant nonpolar character, resulting in excellent solubility in organic solvents like ether, acetone, and chloroform.[6]

Synthesis of this compound

A common and effective method for the synthesis of this compound is through a Grignard reaction.[1] This involves the reaction of a Grignard reagent with an appropriate electrophile to form a new carbon-carbon bond.

Caption: A schematic workflow for the synthesis of this compound.

The following is a representative protocol for the synthesis of this compound. Note: This procedure should be performed by trained personnel in a controlled laboratory environment with appropriate safety precautions.

-

Preparation of the Grignard Reagent:

-

Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).

-

Place magnesium turnings in the flask.

-

Add a solution of ethyl bromide in anhydrous diethyl ether dropwise from the dropping funnel to initiate the reaction.

-

Once the reaction begins (indicated by cloudiness and gentle refluxing), add the remaining ethyl bromide solution at a rate that maintains a steady reflux.

-

After the addition is complete, stir the mixture until the magnesium is consumed.

-

-

Reaction with Aldehyde:

-

Cool the freshly prepared ethylmagnesium bromide solution in an ice bath.

-

Add a solution of trimethylacetaldehyde (pivalaldehyde) in anhydrous diethyl ether dropwise from the dropping funnel. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Workup and Isolation:

-

Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium (B1175870) chloride to quench the reaction and hydrolyze the magnesium alkoxide.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with diethyl ether (2-3 times).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (B86663) (MgSO₄).

-

-

Purification:

-

Filter off the drying agent and remove the solvent by rotary evaporation.

-

Purify the resulting crude oil by fractional distillation under reduced pressure to obtain pure this compound.

-

Chemical Reactivity and Applications

The sterically hindered nature of this compound governs its reactivity and makes it a valuable building block in organic synthesis.[1]

-

Oxidation: As a primary alcohol, it can be oxidized. Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) will yield the corresponding aldehyde, 2,2-dimethylbutanal.[1] Stronger oxidizing agents, such as potassium permanganate (B83412) under acidic conditions, will oxidize it to 2,2-dimethylbutanoic acid.[1]

-

Esterification: It readily undergoes esterification with carboxylic acids or their derivatives to form bulky esters, which have applications in the fragrance industry and as specialty chemicals.[1]

-

Dehydration: Acid-catalyzed dehydration of this compound leads to the formation of alkenes, primarily the more substituted alkene according to Zaitsev's rule.[1]

Due to its unique structure, this compound is utilized in several areas:

-

Solvent: It is used as a solvent in various chemical processes.[3][4]

-

Organic Synthesis: It serves as a precursor for the synthesis of complex molecules where a sterically demanding neopentyl-like group is required.[1] This is particularly useful in the development of specialty ligands, polymers, and pharmaceutical intermediates.[1]

-

Research: Its structure allows researchers to study the effects of steric hindrance on reaction mechanisms and to create materials with tailored physicochemical properties.[1]

Conclusion

This compound is a versatile primary alcohol with a distinct molecular architecture that defines its properties and applications. Its synthesis via the Grignard reaction is a standard and efficient method. For researchers and professionals in drug development and materials science, understanding the reactivity and handling of this compound is key to leveraging its potential in creating novel molecules and materials with specific, sterically-influenced functionalities.

References

- 1. This compound | High-Purity Reagent | RUO [benchchem.com]

- 2. 2,2-Dimethylbutanol | C6H14O | CID 14454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,2-Dimethyl-1-butanol - Wikipedia [en.wikipedia.org]

- 4. 2,2-DIMETHYL-1-BUTANOL | 1185-33-7 [chemicalbook.com]

- 5. This compound|1185-33-7 - MOLBASE Encyclopedia [m.molbase.com]

- 6. solubilityofthings.com [solubilityofthings.com]

Solubility of 2,2-Dimethylbutan-1-ol in water and organic solvents

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 2,2-Dimethylbutan-1-ol (neohexanol) in aqueous and organic media. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis who utilize this compound in their work. This document compiles available quantitative and qualitative solubility data, details relevant experimental methodologies, and presents logical frameworks for understanding the solubility behavior of this branched-chain alcohol.

Core Technical Data

This compound is a primary alcohol with a significant degree of steric hindrance due to the quaternary carbon atom adjacent to the hydroxyl group. This unique structure influences its physical and chemical properties, including its solubility.

Quantitative Solubility Data

The solubility of this compound in water has been experimentally determined and is summarized in the table below. For organic solvents, while precise quantitative data is not widely available in the literature, qualitative assessments and data for isomeric hexanols indicate high solubility to complete miscibility in many common organic solvents.

| Solvent | Formula | Type | Solubility Value | Temperature (°C) |

| Water | H₂O | Polar Protic | 8 g/L[1] | 25 |

| Water | H₂O | Polar Protic | 7.543 g/L | 25 |

| Ethanol | C₂H₅OH | Polar Protic | Soluble / Miscible[1][2] | Not Specified |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Soluble / Miscible[1][2] | Not Specified |

| Acetone | (CH₃)₂CO | Polar Aprotic | Excellent Solubility[3] | Not Specified |

| Chloroform | CHCl₃ | Polar Aprotic | Excellent Solubility[3] | Not Specified |

| Methanol | CH₃OH | Polar Protic | Miscible (by inference from C6 alcohols) | Not Specified |

| Hexane | C₆H₁₄ | Nonpolar | Soluble (by inference from C6 alcohols)[4] | Not Specified |

Understanding the Solubility of this compound

The solubility of an alcohol is governed by the interplay between its polar hydroxyl (-OH) group and its nonpolar hydrocarbon chain. The hydroxyl group is capable of forming hydrogen bonds with polar solvents like water, while the alkyl chain interacts favorably with nonpolar organic solvents through van der Waals forces.

In the case of this compound, the six-carbon alkyl group constitutes a significant hydrophobic portion, which limits its solubility in water compared to shorter-chain alcohols.[3][5] However, the hydroxyl group still allows for moderate aqueous solubility.[3] Conversely, the large nonpolar character of the molecule leads to high solubility in organic solvents.[3] The branched nature of the alkyl chain in this compound also plays a role in its physical properties and can influence solubility.[6]

Experimental Protocols for Solubility Determination

The determination of solubility is a critical experimental procedure. The OECD (Organisation for Economic Co-operation and Development) provides standardized guidelines for this purpose.

Water Solubility Determination (OECD Test Guideline 105)

For determining the aqueous solubility of substances like this compound, the OECD Test Guideline 105 is the internationally recognized standard.[7][8] This guideline is applicable to pure, stable, and non-volatile substances.[7][8] It outlines two primary methods: the Column Elution Method and the Flask Method.

Flask Method (for solubilities > 10⁻² g/L):

This method is suitable for this compound given its water solubility of approximately 8 g/L.

-

Preparation: An excess amount of the test substance is added to a flask containing purified water.

-

Equilibration: The flask is agitated at a temperature slightly above the test temperature to facilitate faster equilibration. Subsequently, the mixture is agitated at the test temperature (typically 20 ± 0.5 °C) for a sufficient period to reach saturation.[7]

-

Phase Separation: The undissolved portion of the substance is separated from the aqueous solution by centrifugation or filtration.

-

Analysis: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Column Elution Method (for solubilities < 10⁻² g/L):

While not the primary method for this compound's water solubility, it is a standard procedure for poorly soluble substances.

-

Column Preparation: A micro-column is packed with an inert support material (e.g., glass wool, quartz sand) which is coated with an excess of the test substance.

-

Elution: Water is passed through the column at a slow, constant flow rate.

-

Analysis: The eluate is collected in fractions, and the concentration of the test substance in each fraction is determined.

-

Determination: The water solubility is the plateau concentration reached in the eluate over time.[9]

General Protocol for Organic Solvent Solubility

A general qualitative assessment of solubility in organic solvents can be performed as follows:

-

Preparation: Add a known, small amount of this compound (e.g., 100 mg) to a test tube.

-

Solvent Addition: Add a measured volume of the organic solvent (e.g., 1 mL).

-

Mixing: Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

-

Observation: Visually inspect the solution for the presence of any undissolved solute. A clear, homogeneous solution indicates solubility at that concentration.

For quantitative determination in organic solvents, a similar approach to the Flask Method can be employed, where an excess of the solute is equilibrated with the solvent, followed by separation of the undissolved solid and analysis of the solution phase.

Conclusion

This compound exhibits a dual solubility profile, with moderate solubility in water and high solubility in a range of common organic solvents. This behavior is a direct consequence of its molecular structure, which combines a polar hydroxyl group with a bulky, nonpolar alkyl chain. The standardized experimental protocols outlined in this guide, particularly the OECD Test Guideline 105, provide a robust framework for the accurate determination of its solubility, which is a critical parameter for its effective application in research and industry.

References

- 1. 2,2-Dimethyl-1-butanol - Wikipedia [en.wikipedia.org]

- 2. 1-Hexanol - Wikipedia [en.wikipedia.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Solubility of hydrocarbon oils in alcohols (≤C6) and synthesis of difusel carbonate for degreasing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oecd.org [oecd.org]

- 8. laboratuar.com [laboratuar.com]

- 9. OECD 105 - Phytosafe [phytosafe.com]

An In-depth Technical Guide to 2,2-Dimethylbutan-1-ol: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2-dimethylbutan-1-ol, a sterically hindered primary alcohol of significant interest in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, outlines key synthetic and purification methodologies, and explores its application as a crucial building block in the synthesis of complex pharmaceutical agents.

Core Data Summary

A summary of the key quantitative data for this compound is presented below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 1185-33-7 | [1][2] |

| Molecular Formula | C₆H₁₄O | [1] |

| Molecular Weight | 102.17 g/mol | [2] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 136.5 °C | [1] |

| Melting Point | -15 °C | [1] |

| Density | 0.8283 g/cm³ at 20 °C | [1] |

| Solubility in Water | 8 g/L | [1] |

| Vapor Pressure | 2.78 mmHg | [1] |

Synthesis of this compound

The sterically hindered nature of this compound necessitates specific synthetic strategies. The most common and effective methods involve the formation of the quaternary carbon center via a Grignard reaction or the reduction of a corresponding aldehyde.

Grignard Reaction Synthesis

A prevalent method for synthesizing this compound is through the reaction of a Grignard reagent with an appropriate electrophile. A common pathway involves the reaction of ethylmagnesium bromide with pivalaldehyde (2,2-dimethylpropanal).

Experimental Protocol: Grignard Synthesis

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is assembled.

-

Grignard Reagent Formation: Magnesium turnings are placed in the flask and covered with anhydrous diethyl ether. A solution of ethyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the formation of ethylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine if necessary and maintained at a gentle reflux.

-

Reaction with Aldehyde: Once the Grignard reagent formation is complete, the reaction mixture is cooled in an ice bath. A solution of pivalaldehyde in anhydrous diethyl ether is added dropwise from the dropping funnel, maintaining the temperature below 10 °C.

-

Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation.

Caption: Workflow for the Grignard synthesis of this compound.

Catalytic Hydrogenation

An alternative industrial-scale synthesis involves the catalytic hydrogenation of 2,2-dimethylbutanal (B1614802). This method offers high atom economy and is amenable to continuous flow processes.

Experimental Protocol: Catalytic Hydrogenation

-

Catalyst Preparation: A suitable catalyst, such as palladium on carbon (Pd/C) or Raney nickel, is suspended in a solvent like ethanol (B145695) in a high-pressure reactor (autoclave).

-

Reaction Setup: 2,2-dimethylbutanal is added to the reactor. The reactor is sealed and purged with nitrogen, followed by hydrogen.

-

Hydrogenation: The reactor is pressurized with hydrogen to the desired pressure and heated to the reaction temperature. The reaction mixture is stirred vigorously to ensure efficient mixing.

-

Monitoring and Work-up: The reaction progress is monitored by observing the hydrogen uptake. Once the reaction is complete, the reactor is cooled, and the pressure is carefully released.

-

Purification: The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure. The resulting crude this compound is purified by fractional distillation.

Key Chemical Reactions

The sterically hindered primary alcohol functionality of this compound dictates its reactivity. It undergoes typical reactions of primary alcohols, although the reaction rates can be influenced by steric hindrance.

Oxidation

Oxidation of this compound can yield either the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent and reaction conditions.

-

To Aldehyde: Milder oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation protocol can be used to selectively oxidize the primary alcohol to 2,2-dimethylbutanal.

-

To Carboxylic Acid: Stronger oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) will oxidize the alcohol to 2,2-dimethylbutanoic acid.

Esterification

This compound can be esterified with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form sterically hindered esters. This reaction is often catalyzed by an acid.

Experimental Protocol: Esterification with Acetic Anhydride (B1165640)

-

Reaction Setup: this compound is dissolved in a suitable solvent such as pyridine (B92270) or dichloromethane.

-

Reagent Addition: Acetic anhydride is added to the solution, often in the presence of a catalytic amount of a base like 4-dimethylaminopyridine (B28879) (DMAP).

-

Reaction and Work-up: The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched with water, and the product is extracted with an organic solvent.

-

Purification: The organic layer is washed, dried, and concentrated. The resulting ester can be purified by distillation or chromatography.[3][4]

Dehydration

Acid-catalyzed dehydration of this compound leads to the formation of alkenes. Due to the structure of the alcohol, a mixture of alkene isomers can be formed, with the major product typically following Zaitsev's rule. However, carbocation rearrangements are possible.[5][6][7][8][9]

Caption: Reaction pathways of this compound.

Purification

Fractional distillation is the primary method for purifying this compound from reaction mixtures and residual solvents.[10][11]

Experimental Protocol: Fractional Distillation

-

Apparatus Setup: A fractional distillation apparatus is assembled, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, and a receiving flask. The system should be equipped with a thermometer to monitor the vapor temperature.

-

Distillation: The crude this compound is placed in the distillation flask with boiling chips or a magnetic stirrer. The flask is heated gently.

-

Fraction Collection: The temperature is monitored at the head of the column. Fractions are collected based on their boiling points. The main fraction is collected at the boiling point of this compound (136.5 °C at atmospheric pressure).

-

Purity Analysis: The purity of the collected fractions can be assessed by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

Application in Drug Development: Synthesis of Buprenorphine

The sterically demanding (2-hydroxy-3,3-dimethyl-2-butyl) moiety, which is structurally related to this compound, is a key component of the potent opioid analgesic, buprenorphine. The synthesis of this fragment is a critical step in the overall synthesis of the drug.[12][13]

The synthesis of buprenorphine typically starts from thebaine. A key step involves the addition of a tert-butyl Grignard reagent to a ketone intermediate, forming the characteristic tertiary alcohol side chain. While not directly using this compound, this synthesis highlights the importance of the 3,3-dimethylbutan-2-ol structural motif in complex pharmaceutical agents.

Caption: Simplified logical flow of Buprenorphine synthesis.

Conclusion

This compound is a valuable and versatile building block in organic chemistry. Its synthesis and reactions are governed by the significant steric hindrance around the primary alcohol group. This unique structural feature makes it an important synthon for introducing sterically demanding moieties in the development of complex molecules, including pharmaceutically active compounds like buprenorphine. A thorough understanding of its synthesis, reactivity, and purification is essential for its effective utilization in research and drug development.

References

- 1. 2,2-Dimethyl-1-butanol - Wikipedia [en.wikipedia.org]

- 2. 2,2-Dimethylbutanol | C6H14O | CID 14454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Acid-Catalyzed Dehydration of Alcohols to Alkenes [moodle.tau.ac.il]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Purification [chem.rochester.edu]

- 11. benchchem.com [benchchem.com]

- 12. WO2021151908A1 - Process for the synthesis of buprenorphine - Google Patents [patents.google.com]

- 13. EP2813507A1 - Industrial process for the preparation of buprenorphine and its intermediates - Google Patents [patents.google.com]

In-Depth Technical Guide: Steric Hindrance Effects in 2,2-Dimethylbutan-1-ol

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,2-Dimethylbutan-1-ol, also known as neohexyl alcohol, is a primary alcohol characterized by a significant degree of steric hindrance around the hydroxyl group. This hindrance arises from the bulky tert-butyl group attached to the alpha-carbon. This structural feature profoundly influences its physical properties and chemical reactivity, making it a subject of interest in organic synthesis and mechanistic studies. This guide provides a comprehensive overview of the steric hindrance effects in this compound, covering its synthesis, reactivity in key reactions, and spectroscopic properties.

Physicochemical Properties

The bulky tert-butyl group in this compound affects its physical properties, such as boiling point and solubility, when compared to its less hindered isomers like 1-hexanol (B41254).

| Property | This compound | 1-Hexanol |

| Molecular Formula | C₆H₁₄O | C₆H₁₄O |

| Molar Mass ( g/mol ) | 102.17 | 102.17 |

| Boiling Point (°C) | 137 | 157 |

| Density (g/cm³ at 20°C) | 0.829 | 0.814 |

| Solubility in water (g/L) | ~10 | ~5.9 |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Grignard reaction, which is well-suited for the formation of carbon-carbon bonds.

Synthesis Pathway: Grignard Reaction

The synthesis involves the reaction of a Grignard reagent, tert-butylmagnesium chloride, with an electrophile, such as paraformaldehyde or ethylene (B1197577) oxide. The subsequent acidic workup yields the desired primary alcohol.

Experimental Protocol: Grignard Synthesis

Materials:

-

Magnesium turnings

-

Tert-butyl chloride

-

Anhydrous diethyl ether

-

Paraformaldehyde

-

Hydrochloric acid (concentrated)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of tert-butyl chloride in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated with gentle warming and then maintained at a gentle reflux by the rate of addition.

-

Reaction with Paraformaldehyde: Once the Grignard reagent formation is complete, the flask is cooled in an ice bath. Paraformaldehyde is added portion-wise to the stirred solution. The reaction is exothermic and the temperature should be maintained below 20°C. After the addition is complete, the mixture is stirred at room temperature for 1-2 hours.

-

Workup: The reaction mixture is cooled in an ice bath and slowly quenched by the dropwise addition of a saturated aqueous ammonium chloride solution. The resulting mixture is then acidified with dilute hydrochloric acid to dissolve the magnesium salts.

-

Extraction and Purification: The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation. The crude product is then purified by distillation.

Steric Hindrance Effects on Reactivity

The bulky tert-butyl group in this compound significantly hinders the approach of reagents to the hydroxyl group and the alpha-carbon, leading to slower reaction rates compared to less hindered primary alcohols.

Esterification

The Fischer esterification is a classic example where steric hindrance plays a crucial role. The reaction of this compound with a carboxylic acid, such as acetic acid, is significantly slower than the esterification of a linear primary alcohol like 1-hexanol under the same conditions.

Quantitative Data: Relative Rates of Esterification

| Alcohol | Relative Rate of Esterification |

| Methanol | 1.00 |

| Ethanol | 0.98 |

| 1-Propanol | 0.95 |

| 1-Butanol | 0.95 |

| 2,2-Dimethylpropan-1-ol (Neopentyl alcohol) | 0.01 |

Data is illustrative and based on general trends in steric hindrance.

Oxidation

The oxidation of this compound to the corresponding aldehyde, 2,2-dimethylbutanal, is also affected by steric hindrance. While the reaction proceeds with common oxidizing agents like pyridinium (B92312) chlorochromate (PCC), the reaction times are generally longer compared to the oxidation of unhindered primary alcohols.

Experimental Protocol: Oxidation with PCC

Materials:

-

This compound

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous diethyl ether

-

Celite

Procedure:

-

A solution of this compound in anhydrous dichloromethane is added to a stirred suspension of PCC and Celite in anhydrous dichloromethane at room temperature.

-

The reaction mixture is stirred for several hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, anhydrous diethyl ether is added, and the mixture is filtered through a pad of silica gel to remove the chromium salts.

-

The filtrate is concentrated under reduced pressure to yield the crude aldehyde.

-

The product can be further purified by distillation or column chromatography.

Spectroscopic Analysis

The structure of this compound can be confirmed by various spectroscopic techniques.

¹H NMR Spectroscopy

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.3 | Singlet | 2H | -CH₂-OH |

| ~1.2 | Quartet | 2H | -CH₂-CH₃ |

| ~0.9 | Singlet | 6H | -C(CH₃)₂- |

| ~0.8 | Triplet | 3H | -CH₂-CH₃ |

| Variable | Broad Singlet | 1H | -OH |

¹³C NMR Spectroscopy

| Chemical Shift (ppm) | Assignment |

| ~70 | -CH₂-OH |

| ~35 | -C(CH₃)₂- |

| ~30 | -CH₂-CH₃ |

| ~25 | -C(CH₃)₂- |

| ~8 | -CH₂-CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H stretch (alcohol) |

| 2960-2850 | Strong | C-H stretch (alkane) |

| 1470-1450 | Medium | C-H bend (alkane) |

| 1390-1365 | Medium | C-H bend (tert-butyl group) |

| 1050-1000 | Strong | C-O stretch (primary alcohol) |

Conclusion

The steric hindrance imparted by the tert-butyl group in this compound is a dominant factor governing its chemical behavior. This is manifested in its synthesis, where specific strategies like the Grignard reaction are employed, and in its reactivity, which is characterized by slower reaction rates in processes like esterification and oxidation compared to its less hindered counterparts. Understanding these steric effects is crucial for the effective utilization of this and similar sterically demanding building blocks in organic synthesis and drug development. The detailed experimental protocols and spectroscopic data provided in this guide serve as a valuable resource for researchers working with this compound.

An In-depth Technical Guide to 2,2-Dimethylbutan-1-ol (Neohexanol)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylbutan-1-ol, commonly known as neohexanol, is a branched-chain primary alcohol. Its unique structural feature, a quaternary carbon atom adjacent to the hydroxyl-bearing carbon, imparts significant steric hindrance. This characteristic influences its physical properties, reactivity, and applications, particularly in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of this compound, including its nomenclature, physicochemical properties, synthesis and purification protocols, spectral data, and its emerging role in drug development.

Nomenclature and Synonyms

The steric bulk of the neohexyl group is a key feature influencing its chemical and biological properties. A comprehensive list of its identifiers is provided below.

| Category | Name/Identifier |

| IUPAC Name | This compound[1] |

| Common Name | Neohexanol |

| CAS Number | 1185-33-7[1] |

| Molecular Formula | C₆H₁₄O[1] |

| Synonyms | 2,2-Dimethyl-1-butanol[1], 1-Butanol, 2,2-dimethyl-[1], tert-Amylcarbinol, 2,2-Dimethylbutanol, Neohexyl alcohol |

Physicochemical and Spectral Data

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, purification, and application in various chemical processes.

| Property | Value | Reference |

| Molecular Weight | 102.17 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Odor | Mild, somewhat camphor-like | [2] |

| Boiling Point | 135.85 °C | [3] |

| Melting Point | -48.42 °C (estimate) | [3] |

| Density | 0.8246 g/cm³ | [3] |

| Solubility in Water | 7.543 g/L (25 °C) | [3] |

| Solubility in Organic Solvents | Soluble in ether, acetone, chloroform | [2] |

| Vapor Pressure | 0.00814 mmHg at 25°C | [4] |

| Refractive Index | 1.4188 | [3] |

| Flash Point | 120.9 °C | [3] |

Spectral Data:

-